molecular formula C8H16N2OS B13303602 N,N-diethyl-1,3-thiazolidine-4-carboxamide

N,N-diethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B13303602
M. Wt: 188.29 g/mol
InChI Key: JZKHHIOYTUFMFG-UHFFFAOYSA-N
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Description

N,N-diethyl-1,3-thiazolidine-4-carboxamide is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of diethylamine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as heating, stirring, and purification to obtain the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of continuous flow reactors and green chemistry principles can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N-diethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-1,3-thiazolidine-4-carboxamide include other thiazolidine derivatives such as:

Uniqueness

This compound is unique due to its specific diethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and bioactivity compared to other thiazolidine derivatives .

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N,N-diethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H16N2OS/c1-3-10(4-2)8(11)7-5-12-6-9-7/h7,9H,3-6H2,1-2H3

InChI Key

JZKHHIOYTUFMFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CSCN1

Origin of Product

United States

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